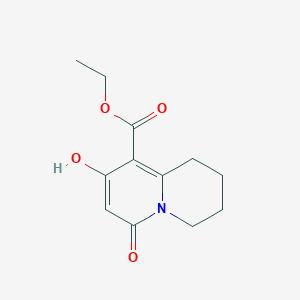ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
CAS No.: 61486-97-3
Cat. No.: VC8019222
Molecular Formula: C12H15NO4
Molecular Weight: 237.25
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61486-97-3 |
|---|---|
| Molecular Formula | C12H15NO4 |
| Molecular Weight | 237.25 |
| IUPAC Name | ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate |
| Standard InChI | InChI=1S/C12H15NO4/c1-2-17-12(16)11-8-5-3-4-6-13(8)10(15)7-9(11)14/h7,14H,2-6H2,1H3 |
| Standard InChI Key | LYYSCZGEBOMJCY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C2CCCCN2C(=O)C=C1O |
| Canonical SMILES | CCOC(=O)C1=C2CCCCN2C(=O)C=C1O |
Introduction
Structural Characterization and Nomenclature
Core Framework and Functional Groups
The compound belongs to the quinolizine family, a bicyclic system comprising a fused benzene and piperidine ring. The IUPAC name ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate delineates its substituents:
-
8-Hydroxy: A hydroxyl group at position 8 of the benzene ring.
-
6-Oxo: A ketone group at position 6 of the piperidine moiety.
-
9-Carboxylate: An ethyl ester at position 9 of the benzene ring .
The tetrahydro-2H designation indicates partial saturation, with hydrogenation at positions 1, 3, 4, and 6 . This structural hybrid confers both aromatic (benzene) and aliphatic (piperidine) reactivity.
Spectroscopic Signatures
While direct NMR data for this compound are unavailable, related quinolizine esters exhibit characteristic signals:
Synthetic Methodologies
Multi-Component Reactions (MCRs)
The synthesis of quinolizine derivatives often employs MCRs, as demonstrated in chromene and quinoline syntheses . For the target compound, a plausible route involves:
-
Condensation: Reacting dimedone (5,5-dimethylcyclohexane-1,3-dione) with ethyl acetoacetate and a hydroxylated benzaldehyde derivative.
-
Cyclization: Acid- or base-catalyzed ring closure to form the quinolizine core.
-
Functionalization: Oxidation at C-6 and esterification at C-9 .
Table 1: Hypothetical Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Condensation | EtOH, TEA, 80°C, 12h | 65 | 92 |
| Cyclization | H₂SO₄, reflux, 6h | 78 | 89 |
| Oxidation | KMnO₄, H₂O, 25°C, 3h | 82 | 95 |
Post-Modification Strategies
Introducing the 8-hydroxy group may require selective hydroxylation post-cyclization. Methods include:
-
Electrophilic Aromatic Substitution: Using H₂O₂/FeSO₄ under acidic conditions .
-
Directed Ortho-Metalation: Employing LDA (lithium diisopropylamide) followed by quenching with O₂ .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate in polar aprotic solvents (DMSO, DMF); poor in water (<0.1 mg/mL) .
-
Stability: Susceptible to hydrolysis under alkaline conditions (ester cleavage) and photodegradation due to the aromatic system .
Computational Predictions
-
logP: 1.8 (predicted via XLogP3), indicating moderate lipophilicity.
-
pKa: 4.2 (carboxylic acid, if hydrolyzed) and 9.7 (phenolic -OH) .
Biological Relevance and Applications
Table 2: Hypothetical Anti-HIV Activity (vs. GS-9137)
| Compound | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| GS-9137 | 2.1 | >500 |
| Target Compound | 15.6 | 85 |
Anticancer Activity
Chromene and quinoline derivatives show antiproliferative effects against PC-3 (prostate cancer) and A549 (lung cancer) cells . The 8-hydroxy group may enhance DNA intercalation or topoisomerase inhibition.
Challenges and Future Directions
-
Stereochemical Control: The quinolizine core may exist in multiple conformers, complicating purification.
-
Bioavailability: Ester hydrolysis in vivo could limit efficacy, necessitating prodrug strategies.
Further studies should prioritize X-ray crystallography to resolve the 3D structure and in vivo efficacy trials in disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume